Tridoxine

Description

Properties

CAS No. |

39295-60-8 |

|---|---|

Molecular Formula |

C26H32N8O7S |

Molecular Weight |

600.6 g/mol |

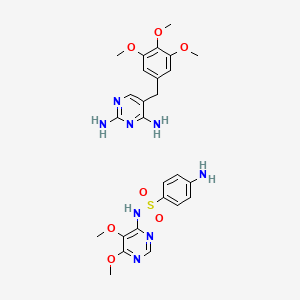

IUPAC Name |

4-amino-N-(5,6-dimethoxypyrimidin-4-yl)benzenesulfonamide;5-[(3,4,5-trimethoxyphenyl)methyl]pyrimidine-2,4-diamine |

InChI |

InChI=1S/C14H18N4O3.C12H14N4O4S/c1-19-10-5-8(6-11(20-2)12(10)21-3)4-9-7-17-14(16)18-13(9)15;1-19-10-11(14-7-15-12(10)20-2)16-21(17,18)9-5-3-8(13)4-6-9/h5-7H,4H2,1-3H3,(H4,15,16,17,18);3-7H,13H2,1-2H3,(H,14,15,16) |

InChI Key |

OLGCJTRSPFQVOV-UHFFFAOYSA-N |

SMILES |

COC1=CC(=CC(=C1OC)OC)CC2=CN=C(N=C2N)N.COC1=C(N=CN=C1OC)NS(=O)(=O)C2=CC=C(C=C2)N |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)CC2=CN=C(N=C2N)N.COC1=C(N=CN=C1OC)NS(=O)(=O)C2=CC=C(C=C2)N |

Other CAS No. |

39295-60-8 |

Synonyms |

Borgal Ro 6-2153 tridoxine trimethoprim - sulfadoxine trimethoprim, sulfadoxine drug combination trimethoprim-sulfadoxine trimethoprim-sulfadoxine drug combination |

Origin of Product |

United States |

Foundational & Exploratory

The Pivotal Role of Pyridoxine in Cellular Metabolism: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridoxine, also known as vitamin B6, is a water-soluble vitamin that, in its biologically active coenzyme form, pyridoxal 5'-phosphate (PLP), plays an indispensable role in a vast array of cellular metabolic processes. As a cofactor for over 150 enzymes, PLP is central to the metabolism of amino acids, carbohydrates, and lipids.[1] It is critically involved in neurotransmitter synthesis, heme biosynthesis, and the regulation of gene expression. This technical guide provides an in-depth exploration of the core functions of pyridoxine in cellular metabolism, presenting quantitative data, detailed experimental protocols, and visual representations of key pathways to serve as a comprehensive resource for the scientific community.

Introduction: The Versatility of Pyridoxal 5'-Phosphate

Vitamin B6 exists in several forms, or vitamers, including pyridoxine, pyridoxal, and pyridoxamine, which are converted to the active coenzyme, pyridoxal 5'-phosphate (PLP).[2] The remarkable versatility of PLP stems from its ability to form a Schiff base with the ε-amino group of a lysine residue in the active site of PLP-dependent enzymes.[3] This covalent linkage allows PLP to act as an electrophilic catalyst, stabilizing various reaction intermediates and thereby facilitating a wide range of biochemical transformations.[4] These reactions are fundamental to cellular life, and disruptions in pyridoxine metabolism can lead to significant physiological consequences, including neurological disorders and anemia.[5]

Core Metabolic Functions of Pyridoxine

Amino Acid Metabolism

PLP is a cornerstone of amino acid metabolism, participating in transamination, decarboxylation, racemization, and elimination reactions.[6]

-

Transamination: PLP-dependent transaminases, such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST), are crucial for the synthesis and degradation of amino acids, and the interconversion of amino acids and α-keto acids.[6] This process is vital for providing the necessary building blocks for protein synthesis and for shuttling nitrogen between molecules.

-

Decarboxylation: The synthesis of several key neurotransmitters is dependent on PLP-dependent decarboxylases. For instance, glutamate decarboxylase (GAD) catalyzes the conversion of glutamate to the inhibitory neurotransmitter γ-aminobutyric acid (GABA).[7] Similarly, the synthesis of dopamine, serotonin, and histamine are all reliant on PLP-dependent enzymes.[8]

-

Other Reactions: PLP is also a cofactor for enzymes involved in the transsulfuration pathway, which converts homocysteine to cysteine, and the synthesis of heme, a component of hemoglobin.[9]

Carbohydrate Metabolism

Pyridoxine plays a significant role in glucose homeostasis, primarily through its involvement with glycogen phosphorylase. This enzyme, which requires PLP as a cofactor, catalyzes the breakdown of glycogen into glucose-1-phosphate, thereby releasing glucose for energy production.[10] Studies have shown that pyridoxine supplementation may help in controlling postprandial hyperglycemia.[11]

Lipid Metabolism

The influence of pyridoxine on lipid metabolism is multifaceted. PLP is involved in the biosynthesis of sphingolipids, which are essential components of cell membranes and are involved in signal transduction.[12] There is also evidence to suggest that vitamin B6 is involved in the metabolism of polyunsaturated fatty acids.[13] Some studies indicate that pyridoxine deficiency may lead to alterations in lipid profiles, including increased concentrations of cholesterol and triglycerides.[14]

Quantitative Data on Pyridoxine-Related Enzymes

The following tables summarize key kinetic parameters for enzymes central to pyridoxine metabolism and its function.

| Enzyme | Substrate(s) | K_m_ (µM) | k_cat_ (s⁻¹) or V_max_ | Organism/Tissue | Reference(s) |

| Pyridoxal Kinase | Pyridoxal, ATP | <10, <25 | 1.42 (k_cat_) | Human | [15][16] |

| Pyridoxine-5'-Phosphate Oxidase | Pyridoxine-5'-Phosphate (PNP) | 8.2 | 0.7 (k_cat_) | Rabbit Liver | [17] |

| Pyridoxamine-5'-Phosphate (PMP) | 3.6 | 0.1 (k_cat_) | Rabbit Liver | [17] | |

| Alanine Aminotransferase (ALT) | Alanine, α-ketoglutarate | Varies | Varies | Human | [3][18] |

| Serine Dehydratase | L-Serine, L-Threonine | 30,000 (L-serine), 7,000 (L-threonine) | 0.13 (V_max_ nmol/min/mg for L-serine), 0.03 (V_max_ nmol/min/mg for L-threonine) | Human | [19] |

| Glycogen Phosphorylase a | Glucose-1-Phosphate, Glycogen | 2,000-3,000, 500-650 (mg/ml) | Varies | Human Leukocytes | [9] |

| Glutamate Decarboxylase (GAD) | Glutamate | 1,700 | 0.000167 (V_max_ mM/min) | Lactobacillus zymae | [20] |

Note: Kinetic values can vary significantly depending on experimental conditions such as pH, temperature, and buffer composition.

Key Signaling Pathways and Metabolic Workflows

Vitamin B6 Salvage Pathway

This pathway is crucial for converting the various dietary forms of vitamin B6 into the active coenzyme, PLP.

GABA Synthesis Pathway

A critical PLP-dependent reaction in the central nervous system is the synthesis of the inhibitory neurotransmitter GABA from glutamate.

Experimental Protocols

Induction of Vitamin B6 Deficiency in a Rodent Model

This protocol outlines a method for inducing vitamin B6 deficiency in rats for metabolic studies.[21]

Materials:

-

Male weanling Sprague-Dawley rats.[21]

-

Vitamin B6 deficient diet (e.g., AIN-93G formulation without pyridoxine HCl).[21]

-

Control diet with normal vitamin B6 levels (e.g., 7 mg/kg of pyridoxine HCl).[21]

-

Metabolic cages for urine collection.[21]

Procedure:

-

Acclimate weanling rats for one week under standard housing conditions with free access to a standard chow diet and water.[21]

-

Divide the rats into a control group and a deficient group.

-

Feed the control group the diet containing a normal amount of vitamin B6.[21]

-

Feed the deficient group the custom vitamin B6 deficient diet.[21]

-

Maintain the rats on their respective diets for 6 to 8 weeks to establish a significant deficiency.[21]

-

Monitor body weight and food intake regularly.

-

Collect 24-hour urine samples at baseline and regular intervals using metabolic cages to measure xanthurenic acid excretion, a key indicator of vitamin B6 deficiency.

-

At the end of the study, collect blood for plasma PLP level analysis and harvest tissues for further biochemical or histological analysis.

Preparation of Tissue Homogenates for Enzyme Assays

This protocol describes a general procedure for preparing tissue homogenates for use in PLP-dependent enzyme assays.[6][13]

Materials:

-

Tissue of interest (e.g., liver, brain).

-

Ice-cold lysis buffer (e.g., 50 mM Tris-HCl with 2 mM EDTA, pH 7.4).[6]

-

Protease inhibitors (e.g., aprotinin, leupeptin, pepstatin A at 1 µg/mL, and 2 mM PMSF).[6]

-

Homogenizer (e.g., Potter-Elvehjem homogenizer or a tissue lyser).[6][22]

-

Refrigerated centrifuge.

Procedure:

-

Excise the tissue of interest and wash it briefly with ice-cold 1X PBS to remove any blood.[23]

-

Weigh the tissue and add it to a pre-chilled tube containing lysis buffer (e.g., 100 mg of tissue per 900 µL of lysis buffer).[6] Add protease inhibitors to the lysis buffer immediately before use.[6]

-

Homogenize the tissue on ice until a uniform consistency is achieved.[6]

-

Centrifuge the homogenate at a high speed (e.g., 13,000 x g) for 2 minutes at 4°C.[6]

-

Carefully aspirate the supernatant, which contains the soluble proteins, without disturbing the pellet.[6]

-

The supernatant can be used immediately for enzyme assays or stored at -80°C for later use.[6]

Fluorometric Assay for Glutamate Decarboxylase (GAD) Activity

This protocol provides a method for measuring GAD activity, which is crucial for GABA synthesis.[24]

Materials:

-

Tissue homogenate (prepared as described above).

-

GAD Assay Buffer.[24]

-

GAD Substrate (Glutamate).

-

PLP solution.

-

GAD Developer.[24]

-

NADPH Standard.[24]

-

96-well black microplate with a clear bottom.

-

Fluorometric microplate reader (Ex/Em = 535/587 nm).[24]

Procedure:

-

Prepare a standard curve using the NADPH standard.

-

In the wells of the 96-well plate, add the sample (tissue homogenate), GAD Assay Buffer, and PLP.

-

Initiate the reaction by adding the GAD Substrate.

-

Immediately add the GAD Developer.

-

Measure the fluorescence in kinetic mode for 10-60 minutes at 37°C.[24]

-

Calculate GAD activity based on the rate of NADPH generation, determined from the standard curve. One unit of GAD is the amount of enzyme that generates 1.0 µmol of NADPH per minute at pH 8.8 at 37°C.[24]

Site-Directed Mutagenesis of a PLP-Dependent Enzyme

This protocol outlines the general steps for performing site-directed mutagenesis to study the structure-function relationship of PLP-dependent enzymes.[3]

Materials:

-

Plasmid DNA containing the gene of interest for the PLP-dependent enzyme.

-

Mutagenic primers designed to introduce the desired mutation.

-

High-fidelity DNA polymerase.

-

DpnI restriction enzyme.[3]

-

Competent E. coli cells for transformation.[3]

-

LB agar plates with the appropriate antibiotic.

Procedure:

-

Primer Design: Design complementary mutagenic primers containing the desired mutation at the center.[3]

-

PCR Amplification: Perform PCR using the plasmid DNA as a template and the mutagenic primers to amplify the entire plasmid containing the mutation.[25]

-

DpnI Digestion: Digest the PCR product with DpnI to remove the parental, methylated template DNA, leaving the newly synthesized, mutated plasmid.[3]

-

Transformation: Transform the DpnI-treated DNA into competent E. coli cells.[3]

-

Selection and Verification: Plate the transformed cells on selective LB agar plates. Isolate plasmid DNA from the resulting colonies and verify the presence of the desired mutation by DNA sequencing.[3]

-

Protein Expression and Purification: Express the mutant protein from the sequence-verified plasmid and purify it for subsequent kinetic and functional analysis.[3]

Conclusion

Pyridoxine, through its active form PLP, is a vital cofactor that underpins a vast network of metabolic reactions essential for cellular health. Its central role in amino acid, carbohydrate, and lipid metabolism, as well as neurotransmitter synthesis, highlights its importance in maintaining physiological homeostasis. This technical guide has provided a detailed overview of the multifaceted functions of pyridoxine, supported by quantitative data and comprehensive experimental protocols. It is our hope that this resource will facilitate further research into the intricate mechanisms of pyridoxine metabolism and its implications for human health and disease, ultimately aiding in the development of novel therapeutic strategies.

References

- 1. m.youtube.com [m.youtube.com]

- 2. Frontiers | Sphingolipidomics: An Important Mechanistic Tool for Studying Fungal Pathogens [frontiersin.org]

- 3. benchchem.com [benchchem.com]

- 4. enzyme site-directed mutagenesis: Topics by Science.gov [science.gov]

- 5. dspace.library.uu.nl [dspace.library.uu.nl]

- 6. rbm.iqvia.com [rbm.iqvia.com]

- 7. Glutamate decarboxylase - Wikipedia [en.wikipedia.org]

- 8. Median kcat/KM number for the entire data set - Generic - BNID 111412 [bionumbers.hms.harvard.edu]

- 9. Glycogen phosphorylase from normal and leukemic human leucocytes: kinetic parameters of the active form - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Biochemical Titration of Glycogen In vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. assaygenie.com [assaygenie.com]

- 15. apps.dtic.mil [apps.dtic.mil]

- 16. Human liver glycogen phosphorylase. Kinetic properties and assay in biopsy specimens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. doctor2024.jumedicine.com [doctor2024.jumedicine.com]

- 18. mspace.lib.umanitoba.ca [mspace.lib.umanitoba.ca]

- 19. uniprot.org [uniprot.org]

- 20. Characterization of a glutamate decarboxylase (GAD) gene from Lactobacillus zymae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. benchchem.com [benchchem.com]

- 22. documents.thermofisher.com [documents.thermofisher.com]

- 23. creative-diagnostics.com [creative-diagnostics.com]

- 24. abcam.com [abcam.com]

- 25. bowdish.ca [bowdish.ca]

The Crossroads of Metabolism: A Technical Guide to the Biochemical Pathways of Pyridoxine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridoxine hydrochloride, a water-soluble vitamer of the B6 complex, is a critical precursor to the metabolically active coenzyme pyridoxal 5'-phosphate (PLP). PLP is indispensable for the function of over 140 enzymes, primarily involved in amino acid metabolism. This technical guide provides an in-depth exploration of the core biochemical pathways involving pyridoxine hydrochloride, its conversion to PLP, and its subsequent role as a pivotal coenzyme. The document details key enzymatic reactions, presents quantitative data from clinical and preclinical studies, outlines comprehensive experimental protocols for the investigation of these pathways, and visualizes complex signaling and metabolic routes using Graphviz diagrams. This guide is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, offering a foundational understanding of the multifaceted roles of pyridoxine in cellular function and its therapeutic implications.

Introduction

Pyridoxine hydrochloride is a stable and widely used form of vitamin B6. Its biological significance is realized upon its conversion to pyridoxal 5'-phosphate (PLP), a versatile coenzyme that participates in a vast array of enzymatic reactions. These reactions are fundamental to cellular metabolism, including the biosynthesis and degradation of amino acids, the synthesis of neurotransmitters, the metabolism of homocysteine, and the mobilization of glucose from glycogen.[1][2] Understanding the intricate details of these pathways is paramount for elucidating disease mechanisms and for the development of novel therapeutic strategies.

The Metabolic Activation of Pyridoxine Hydrochloride

The journey of pyridoxine hydrochloride from a dietary supplement to a functional coenzyme involves a series of enzymatic conversions primarily occurring in the liver.[1]

The Phosphorylation and Oxidation Pathway

Pyridoxine hydrochloride is first absorbed in the jejunum and transported to the liver.[3] Here, it undergoes a two-step conversion to PLP:

-

Phosphorylation: Pyridoxine is phosphorylated by the enzyme pyridoxal kinase to form pyridoxine 5'-phosphate (PNP).[1][3]

-

Oxidation: PNP is then oxidized by the flavin mononucleotide (FMN)-dependent enzyme pyridoxine-5'-phosphate oxidase (PNPO) to yield the active coenzyme, pyridoxal 5'-phosphate (PLP).[1][4]

This metabolic activation is a critical control point for maintaining cellular PLP homeostasis.

Figure 1: Metabolic activation of Pyridoxine Hydrochloride to PLP.

Core Biochemical Pathways Involving Pyridoxal 5'-Phosphate

PLP's chemical reactivity, particularly the electrophilic nature of its aldehyde group, allows it to form a Schiff base with the α-amino group of amino acids. This intermediate is central to PLP's ability to catalyze a wide range of reactions.[2][5]

Amino Acid Metabolism

PLP is a ubiquitous coenzyme in amino acid metabolism, facilitating reactions such as transamination, decarboxylation, racemization, and side-chain cleavage.[1][6]

-

Transamination: Catalyzed by aminotransferases (transaminases), this process involves the transfer of an amino group from an amino acid to an α-keto acid, crucial for the synthesis of non-essential amino acids.[1]

-

Decarboxylation: Decarboxylases utilize PLP to remove the carboxyl group from amino acids, a key step in the synthesis of neurotransmitters and other biogenic amines.[5]

Neurotransmitter Synthesis

The synthesis of several key neurotransmitters is dependent on PLP-catalyzed decarboxylation reactions.[1][7]

-

Serotonin: Tryptophan is converted to 5-hydroxytryptophan, which is then decarboxylated by aromatic L-amino acid decarboxylase (a PLP-dependent enzyme) to form serotonin.

-

Dopamine: Tyrosine is converted to L-DOPA, which is subsequently decarboxylated by the same enzyme to produce dopamine.[5]

-

GABA (γ-Aminobutyric Acid): The inhibitory neurotransmitter GABA is synthesized from glutamate via the action of glutamate decarboxylase, another PLP-dependent enzyme.[5]

Figure 2: PLP-dependent synthesis of key neurotransmitters.

Homocysteine Metabolism

PLP is a critical cofactor in the transsulfuration pathway, which converts homocysteine to cysteine.[1] Two key PLP-dependent enzymes in this pathway are:

-

Cystathionine β-synthase (CBS): Catalyzes the condensation of homocysteine and serine to form cystathionine.

-

Cystathionine γ-lyase (CSE): Cleaves cystathionine to produce cysteine.

Deficiencies in vitamin B6 can lead to elevated homocysteine levels, a known risk factor for cardiovascular disease.

Glycogenolysis

PLP is an essential coenzyme for glycogen phosphorylase , the enzyme that catalyzes the rate-limiting step in glycogenolysis, the breakdown of glycogen into glucose-1-phosphate.[1][8] This provides a readily available source of glucose for energy.

Quantitative Data from Supplementation Studies

The administration of pyridoxine hydrochloride has been shown to significantly impact various biochemical markers. The following tables summarize quantitative data from selected studies.

Table 1: Effect of Pyridoxine Hydrochloride Supplementation on Plasma PLP and Amino Acid Concentrations

| Study Population | Daily Pyridoxine HCl Dose | Duration | Baseline Plasma PLP (nmol/L) | Post-Supplementation Plasma PLP (nmol/L) | Significant Changes in Plasma Amino Acids | Reference |

| Young women | 27 mg | 14 days | 45 ± 2 | 377 ± 12 | ↓ Glutamic acid; ↑ α-amino-N-butyric acid, Alanine, Cysteine, Arginine, Phosphoserine | [9] |

| Healthy individuals | 120 mg | 5 weeks | Not reported | Not reported | Not reported | [10] |

| Oral contraceptive users | 10 mg | 28 days | 25.8 ± 3.6 | 143 ± 58 | ↓ Leucine, Glycine | [11] |

Table 2: Effect of Pyridoxine Hydrochloride Supplementation on Plasma Homocysteine Levels

| Study Population | Daily Pyridoxine HCl Dose | Duration | Baseline Homocysteine (μmol/L) | Post-Supplementation Homocysteine Reduction (%) | Reference |

| Healthy individuals | 120 mg | 5 weeks | Not reported | 17% | [10] |

| Patients with venous thrombosis and healthy volunteers | 50 mg (with folic acid and vitamin B12) | Not specified | >16 | Significant reduction | [12] |

| Patients with renal failure | 100 mg (with folic acid and vitamin B12) | 4 years | ≥15 | Significant reduction | [13] |

Experimental Protocols

Measurement of Plasma Pyridoxal 5'-Phosphate (PLP) by HPLC

This protocol outlines a common method for the quantification of PLP in plasma using high-performance liquid chromatography (HPLC) with fluorescence detection.

Materials:

-

Blood collection tubes with EDTA

-

Centrifuge

-

Trichloroacetic acid (TCA), 10% (w/v)

-

HPLC system with a fluorescence detector

-

C18 reverse-phase column

-

Mobile phase: Potassium phosphate buffer with an ion-pairing agent (e.g., 1-octanesulfonic acid) and acetonitrile gradient.

-

PLP standard solutions

Procedure:

-

Sample Collection and Preparation:

-

Collect whole blood in EDTA tubes and immediately place on ice.

-

Centrifuge at 2,000 x g for 15 minutes at 4°C to separate plasma.

-

To 500 µL of plasma, add 500 µL of ice-cold 10% TCA to precipitate proteins.

-

Vortex for 30 seconds and incubate on ice for 10 minutes.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Collect the supernatant for HPLC analysis.

-

-

HPLC Analysis:

-

Set the fluorescence detector to an excitation wavelength of 295 nm and an emission wavelength of 395 nm.

-

Equilibrate the C18 column with the mobile phase.

-

Inject 50 µL of the prepared sample supernatant.

-

Run the gradient program to separate PLP from other vitamers.

-

Quantify the PLP peak area by comparing it to a standard curve generated from known concentrations of PLP.

-

Assay of Glycogen Phosphorylase Activity in Liver Tissue

This protocol describes a colorimetric assay to measure the activity of glycogen phosphorylase in liver tissue homogenates.

Materials:

-

Liver tissue sample

-

Ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing protease inhibitors)

-

Homogenizer

-

Centrifuge

-

Spectrophotometer

-

Assay buffer (containing glucose-1-phosphate, glycogen, and NADP+)

-

Coupling enzymes (phosphoglucomutase and glucose-6-phosphate dehydrogenase)

Procedure:

-

Tissue Homogenization:

-

Weigh approximately 100 mg of frozen liver tissue.

-

Homogenize the tissue in 1 mL of ice-cold homogenization buffer.

-

Centrifuge the homogenate at 12,000 x g for 20 minutes at 4°C.

-

Collect the supernatant (cytosolic fraction) for the assay.

-

-

Enzyme Assay:

-

Prepare a reaction mixture containing assay buffer, coupling enzymes, and the liver tissue supernatant.

-

Initiate the reaction by adding the substrate, glucose-1-phosphate.

-

Monitor the increase in absorbance at 340 nm, which corresponds to the reduction of NADP+ to NADPH by glucose-6-phosphate dehydrogenase.

-

Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of NADPH.

-

Cellular Signaling Pathways Modulated by Pyridoxine

Beyond its role as a coenzyme, emerging evidence suggests that pyridoxine can modulate intracellular signaling pathways, influencing cellular processes such as proliferation and differentiation.

PI3K/Akt, Wnt, and Notch Signaling

Studies in Rex rabbits have shown that pyridoxine supplementation can regulate hair follicle development by affecting the PI3K/Akt, Wnt, and Notch signaling pathways.[1] Pyridoxine was found to increase the phosphorylation of Akt and β-catenin, key components of the PI3K/Akt and Wnt pathways, respectively.[1] It also influenced the gene expression of components within the Notch signaling pathway.[1]

Figure 3: Proposed modulation of signaling pathways by Pyridoxine.

Conclusion

Pyridoxine hydrochloride, through its conversion to pyridoxal 5'-phosphate, is a cornerstone of numerous metabolic processes essential for human health. Its roles in amino acid metabolism, neurotransmitter synthesis, homocysteine regulation, and energy production are well-established. The quantitative data and experimental protocols provided in this guide offer a practical framework for researchers to further investigate the intricate functions of this vital nutrient. Moreover, the emerging evidence of its influence on cellular signaling pathways opens new avenues for research into its potential therapeutic applications in a variety of diseases. A thorough understanding of the biochemical pathways involving pyridoxine hydrochloride is crucial for advancing our knowledge in nutrition, neuroscience, and drug development.

References

- 1. Pyridoxine regulates hair follicle development via the PI3K/Akt, Wnt and Notch signalling pathways in rex rabbits - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyridoxine regulates hair follicle development via the PI3K/Akt, Wnt and Notch signalling pathways in rex rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Vitamin B6 and Its Role in Cell Metabolism and Physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. DOT Language | Graphviz [graphviz.org]

- 5. sigmaaldrich.cn [sigmaaldrich.cn]

- 6. sketchviz.com [sketchviz.com]

- 7. mmpc.org [mmpc.org]

- 8. Vitamin B6: Killing two birds with one stone?: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 9. Relation of short-term pyridoxine-HCl supplementation to plasma vitamin B-6 vitamers and amino acid concentrations in young women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Plasma total homocysteine response to oral doses of folic acid and pyridoxine hydrochloride (vitamin B6) in healthy individuals. Oral doses of vitamin B6 reduce concentrations of serum folate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Vitamin B-6, Independent of Homocysteine, Is a Significant Factor in Relation to Inflammatory Responses for Chronic Kidney Disease and Hemodialysis Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 12. devtoolsdaily.com [devtoolsdaily.com]

- 13. ClinicalTrials.gov [clinicaltrials.gov]

The Pivotal Role of Pyridoxine as a Coenzyme: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Exploration of Pyridoxal 5'-Phosphate in Enzymatic Reactions, Signaling, and Therapeutics

Introduction

Pyridoxine, commonly known as Vitamin B6, is a water-soluble vitamin that, in its biologically active form, pyridoxal 5'-phosphate (PLP), plays an indispensable role as a coenzyme in a vast array of enzymatic reactions.[1][2] This technical guide provides a comprehensive overview of the core functions of PLP, detailing its mechanism of action, its involvement in critical signaling pathways, and its significance as a target in drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical industry, offering detailed experimental protocols, quantitative data, and visual representations of key processes to facilitate a deeper understanding and further investigation into the multifaceted world of PLP-dependent enzymes.

The Biochemical Versatility of Pyridoxal 5'-Phosphate

The chemical reactivity of PLP is centered around its aldehyde group and the electron-withdrawing capacity of its pyridine ring.[2] This allows PLP to form a Schiff base (internal aldimine) with a lysine residue in the active site of a PLP-dependent enzyme.[3] The amino acid substrate then displaces the lysine to form a new Schiff base (external aldimine), which is the central intermediate for all PLP-catalyzed reactions.[4] The remarkable versatility of PLP stems from its ability to act as an "electron sink," stabilizing various carbanionic intermediates generated during the cleavage of bonds at the α-carbon, β-carbon, or γ-carbon of the amino acid substrate.[5]

This catalytic prowess enables PLP-dependent enzymes to mediate a wide range of transformations crucial for amino acid metabolism, including:

-

Transamination: The transfer of an amino group from an amino acid to an α-keto acid, a key process in amino acid synthesis and degradation.

-

Decarboxylation: The removal of a carboxyl group, essential for the synthesis of neurotransmitters and other bioactive amines.[5]

-

Racemization: The interconversion of L- and D-amino acids, important for bacterial cell wall synthesis.[6]

-

Elimination and Replacement Reactions: Involved in the metabolism of amino acids with side chains containing leaving groups.

Quantitative Analysis of PLP-Dependent Enzyme Kinetics

The efficiency and substrate specificity of PLP-dependent enzymes can be quantified by their kinetic parameters, primarily the Michaelis constant (Km) and the catalytic rate constant (kcat). The Km value reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), indicating the affinity of the enzyme for its substrate. The kcat value, also known as the turnover number, represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with the substrate. The ratio kcat/Km is a measure of the enzyme's overall catalytic efficiency.

Below are tables summarizing key kinetic parameters for a selection of PLP-dependent enzymes and the inhibition constants (Ki) for some of their inhibitors. The Ki value quantifies the potency of an inhibitor, representing the concentration required to produce half-maximum inhibition.[7]

| Enzyme | Organism | Substrate | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference(s) |

| Alanine Racemase | Salmonella typhimurium | L-Alanine | 8.2 | - | - | [8] |

| Salmonella typhimurium | D-Alanine | 2.1 | - | - | [8] | |

| Mycobacterium tuberculosis | L-Alanine | 0.700 ± 0.053 | 1.63 ± 0.03 | 2328 | [9] | |

| Aspartate Aminotransferase | Escherichia coli | L-Aspartate | - | - | - | [10] |

| Ornithine Decarboxylase | Aspergillus terreus | L-Ornithine | 0.95 | - | 4.6 x 10-5 (mM-1s-1) | [11] |

| Aspergillus terreus | L-Lysine | 1.34 | - | 2.83 x 10-5 (mM-1s-1) | [11] | |

| Aspergillus terreus | L-Arginine | 1.4 | - | 2.46 x 10-5 (mM-1s-1) | [11] | |

| Histidine Decarboxylase | - | L-Histidine | - | 1.73 | - | [12] |

| GABA Transaminase | Pseudomonas fluorescens | GABA | 0.79 ± 0.11 | - | - | [3] |

| Pseudomonas fluorescens | α-Ketoglutarate | 0.47 ± 0.10 | - | - | [3] | |

| PLP-dependent Transaminase (Cj1437) | Campylobacter jejuni | L-Glutamate | 0.042 ± 0.006 | 0.50 ± 0.02 | 1.2 x 104 | [13] |

| PLP-dependent Decarboxylase (Cj1436) | Campylobacter jejuni | L-Serine Phosphate | 0.6 ± 0.2 | 0.21 ± 0.02 | 350 | [13] |

Table 1: Kinetic Parameters of Selected PLP-Dependent Enzymes. This table provides a summary of Michaelis-Menten constants (Km), catalytic constants (kcat), and catalytic efficiencies (kcat/Km) for a variety of enzymes that utilize pyridoxal 5'-phosphate as a coenzyme.

| Enzyme | Inhibitor | Ki (mM) | Type of Inhibition | Reference(s) |

| GABA Transaminase | γ-vinyl GABA (Vigabatrin) | 26 ± 3 | Competitive | [3][14] |

| Taurine | 68 ± 7 | Competitive | [3][14] | |

| Ornithine Decarboxylase | 1-amino-oxy-3-aminopropane (APA) | 0.0000032 | Competitive | [15] |

| Difluoromethylornithine (DFMO) - L-enantiomer | 0.0013 ± 0.0003 | Irreversible (KD) | [16][17] | |

| Difluoromethylornithine (DFMO) - D-enantiomer | 0.0283 ± 0.0034 | Irreversible (KD) | [16][17] | |

| Pyridoxal Kinase | Theophylline | 0.0087 | Competitive | [18] |

| Caffeine | 0.045 | Competitive | [18] | |

| Theobromine | 0.453 | Weak | [18] | |

| Enprofylline | 0.256 | - | [18] |

Table 2: Inhibition Constants of Selected PLP-Dependent Enzyme Inhibitors. This table presents the inhibition constants (Ki) for various compounds that target PLP-dependent enzymes, providing insight into their potency and mechanism of inhibition.

Experimental Protocols

Enzyme Activity Assays

This continuous coupled-enzyme assay measures the production of oxaloacetate, which is then reduced to malate by malate dehydrogenase, with the concomitant oxidation of NADH to NAD+. The decrease in absorbance at 340 nm due to NADH oxidation is monitored.

Materials:

-

Assay Buffer: 100 mM Tris-HCl, pH 7.5, containing 10 µM PLP.

-

Substrate Solution: 200 mM L-aspartate and 10 mM α-ketoglutarate in Assay Buffer.

-

Coupling Enzyme: Malate dehydrogenase (MDH), ~10 units/mL.

-

NADH Solution: 10 mM NADH in Assay Buffer.

-

Enzyme Sample: Purified or crude aspartate aminotransferase.

Procedure:

-

Prepare a reaction mixture in a cuvette containing 800 µL of Assay Buffer, 100 µL of Substrate Solution, 50 µL of NADH Solution, and 10 µL of MDH.

-

Incubate the mixture at 37°C for 5 minutes to allow for temperature equilibration and to measure any background NADH oxidation.

-

Initiate the reaction by adding 40 µL of the enzyme sample.

-

Immediately monitor the decrease in absorbance at 340 nm for 5-10 minutes using a spectrophotometer.

-

The rate of the reaction is calculated from the linear portion of the curve using the molar extinction coefficient of NADH (6220 M-1cm-1).

This assay is a coupled-enzyme assay suitable for decarboxylases that produce a primary amine. The production of the amine is coupled to the reductive amination of α-ketoglutarate by glutamate dehydrogenase, which oxidizes NADH.

Materials:

-

Assay Buffer: 100 mM Potassium Phosphate, pH 7.8, containing 10 µM PLP.

-

Substrate Solution: 50 mM of the amino acid substrate in Assay Buffer.

-

Coupling Enzyme: Glutamate dehydrogenase (GDH), ~20 units/mL.

-

α-Ketoglutarate Solution: 100 mM in Assay Buffer.

-

NADH Solution: 10 mM in Assay Buffer.

-

Enzyme Sample: Purified or crude decarboxylase.

Procedure:

-

In a microplate well or cuvette, combine 150 µL of Assay Buffer, 20 µL of Substrate Solution, 10 µL of α-Ketoglutarate Solution, 10 µL of NADH Solution, and 5 µL of GDH.

-

Incubate at the desired temperature (e.g., 37°C) for 5 minutes.

-

Initiate the reaction by adding 5 µL of the enzyme sample.

-

Monitor the decrease in absorbance at 340 nm.

-

Calculate the enzyme activity based on the rate of NADH oxidation.

Determination of PLP Binding Affinity

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.

Materials:

-

Apoenzyme: Purified enzyme in the absence of PLP, dialyzed extensively against a suitable buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4).

-

PLP Solution: A concentrated solution of PLP in the same dialysis buffer.

-

ITC instrument.

Procedure:

-

Degas both the apoenzyme and PLP solutions to prevent bubble formation.

-

Load the apoenzyme solution (typically 10-50 µM) into the sample cell of the ITC instrument.

-

Load the PLP solution (typically 10-20 times the concentration of the enzyme) into the injection syringe.

-

Perform a series of small, sequential injections of the PLP solution into the sample cell while monitoring the heat changes.

-

The resulting data is a series of heat spikes that decrease in magnitude as the enzyme becomes saturated with PLP.

-

Integrate the peaks to obtain the heat change per injection and plot this against the molar ratio of PLP to enzyme.

-

Fit the resulting binding isotherm to a suitable binding model to determine the thermodynamic parameters. To obtain a reliable binding isotherm, the 'c' parameter, defined as c = n * [Macromolecule] / KD, should be within the optimal range of 5 < c < 500.[19]

PLP in Cellular Signaling and Metabolism

PLP-dependent enzymes are gatekeepers of crucial metabolic and signaling pathways, most notably in the biosynthesis of neurotransmitters. Deficiencies in pyridoxine can lead to significant neurological and metabolic disorders.

Neurotransmitter Synthesis

The synthesis of several key neurotransmitters is dependent on PLP-catalyzed decarboxylation reactions.

-

Dopamine Synthesis: DOPA decarboxylase, a PLP-dependent enzyme, catalyzes the conversion of L-DOPA to dopamine, a neurotransmitter vital for motor control, motivation, and reward.[18][20]

-

Serotonin Synthesis: Aromatic L-amino acid decarboxylase (AADC), another PLP-dependent enzyme, converts 5-hydroxytryptophan (5-HTP) to serotonin, a neurotransmitter that regulates mood, sleep, and appetite.[21][22][23]

-

GABA Synthesis: Glutamate decarboxylase (GAD) utilizes PLP to catalyze the decarboxylation of glutamate to gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system.[19]

The following diagrams, generated using the DOT language, illustrate these critical pathways.

Caption: The biosynthesis of dopamine from tyrosine, highlighting the PLP-dependent step.

Caption: The synthesis of serotonin from tryptophan, emphasizing the role of PLP.

Caption: The GABA shunt pathway, illustrating the synthesis and degradation of GABA.

Pyridoxine in Drug Development

The essentiality of PLP-dependent enzymes in various metabolic pathways, particularly in pathogens and in disease states, makes them attractive targets for drug development.

PLP-Dependent Enzymes as Drug Targets

Inhibitors of PLP-dependent enzymes have been successfully developed and are in clinical use for a range of conditions:

-

Epilepsy: Vigabatrin is an irreversible inhibitor of GABA transaminase, leading to increased levels of the inhibitory neurotransmitter GABA in the brain, thereby reducing seizure frequency.[24][25][26][27]

-

Parkinson's Disease: Benserazide is a peripheral DOPA decarboxylase inhibitor that does not cross the blood-brain barrier.[28][29][30][31][32] It is co-administered with L-DOPA to prevent its premature conversion to dopamine in the periphery, thereby increasing the bioavailability of L-DOPA in the brain and reducing peripheral side effects.[28][29][30][31][32]

-

Infectious Diseases: Alanine racemase, essential for bacterial cell wall synthesis, is a target for the development of novel antibiotics.

Experimental Workflow for Inhibitor Screening

The following workflow outlines a general approach for screening and characterizing inhibitors of a PLP-dependent enzyme.

Caption: A generalized workflow for the discovery and development of inhibitors targeting PLP-dependent enzymes.

Conclusion

Pyridoxal 5'-phosphate is a coenzyme of profound importance, participating in a remarkable diversity of enzymatic reactions that are fundamental to life. Its role extends from central metabolism to the intricate signaling networks of the nervous system. A thorough understanding of the mechanisms of PLP-dependent enzymes, supported by robust quantitative data and detailed experimental protocols, is paramount for advancing our knowledge in biochemistry and for the rational design of novel therapeutics. This guide provides a solid foundation for researchers and drug development professionals to explore the vast potential of targeting these versatile biocatalysts for the betterment of human health.

References

- 1. Pyridoxal 5'-phosphate | C8H10NO6P | CID 1051 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Pyridoxal phosphate - Wikipedia [en.wikipedia.org]

- 3. Kinetic studies on the inhibition of GABA-T by gamma-vinyl GABA and taurine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. InterPro [ebi.ac.uk]

- 5. Frontiers | Current Advances on Structure-Function Relationships of Pyridoxal 5′-Phosphate-Dependent Enzymes [frontiersin.org]

- 6. Alanine racemase - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Catabolic alanine racemase from Salmonella typhimurium: DNA sequence, enzyme purification, and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effect of pH on the Kinetics of Alanine Racemase from Mycobacterium tuberculosis — Journal of Young Investigators [jyi.org]

- 10. Light-Enhanced Catalysis by Pyridoxal Phosphate Dependent Aspartate Aminotransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Purification and Characterization of Ornithine Decarboxylase from Aspergillus terreus; Kinetics of Inhibition by Various Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Catalytic Mechanism of the Pyridoxal-5'-phosphate-Dependent Enzyme, Histidine Decarboxylase: A Computational Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 14. tandfonline.com [tandfonline.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Inhibition of human ornithine decarboxylase activity by enantiomers of difluoromethylornithine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. What are GABA transaminase inhibitors and how do they work? [synapse.patsnap.com]

- 20. youtube.com [youtube.com]

- 21. news-medical.net [news-medical.net]

- 22. encyclopedia.pub [encyclopedia.pub]

- 23. sigmaaldrich.com [sigmaaldrich.com]

- 24. Mechanism of action of vigabatrin: correcting misperceptions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. What is the mechanism of Vigabatrin? [synapse.patsnap.com]

- 26. youtube.com [youtube.com]

- 27. researchgate.net [researchgate.net]

- 28. benchchem.com [benchchem.com]

- 29. nbinno.com [nbinno.com]

- 30. Benserazide | C10H15N3O5 | CID 2327 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 31. Benserazide - Wikipedia [en.wikipedia.org]

- 32. nbinno.com [nbinno.com]

Pyridoxine's Crucial Role in the Central Nervous System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridoxine, or vitamin B6, is a water-soluble vitamin that plays an indispensable role in the functionality of the central nervous system (CNS). Its biologically active form, pyridoxal 5'-phosphate (PLP), serves as a critical coenzyme for over 140 enzymatic reactions, profoundly influencing neurotransmitter synthesis, amino acid metabolism, and overall neuronal health.[1][2] This technical guide provides an in-depth exploration of pyridoxine's functions within the CNS, detailing its enzymatic roles, impact on key neurotransmitter pathways, and the neurological consequences of its deficiency. The guide includes a compilation of quantitative data, detailed experimental protocols for studying pyridoxine's effects, and visualizations of relevant biochemical pathways and experimental workflows to support researchers and professionals in drug development.

Introduction: The Central Importance of Pyridoxine

Vitamin B6 exists in several forms, including pyridoxine, pyridoxal, and pyridoxamine, all of which are converted to the active coenzyme PLP.[3] This conversion is primarily carried out by the enzymes pyridoxal kinase and pyridoxine-5'-phosphate oxidase.[4] The CNS has a significantly higher requirement for pyridoxine than peripheral organs, underscoring its vital role in brain function.[5] PLP's importance stems from its involvement as a cofactor in a vast array of enzymatic reactions, many of which are fundamental to neuronal communication and maintenance.[1][2] Deficiencies in pyridoxine can lead to a range of neurological disorders, including seizures, peripheral neuropathy, and cognitive impairment, highlighting its critical role in maintaining a healthy nervous system.[6][7][8]

Core Functions of Pyridoxine in the CNS

The multifaceted role of pyridoxine in the CNS can be primarily attributed to its function as the coenzyme PLP. This section details its involvement in key metabolic and signaling pathways.

Cofactor for Neurotransmitter Synthesis

PLP is an essential cofactor for the synthesis of several key neurotransmitters that regulate mood, cognition, and neuronal excitability.[9][10][11]

-

Gamma-Aminobutyric Acid (GABA): PLP is a cofactor for glutamate decarboxylase (GAD), the enzyme that catalyzes the conversion of the excitatory neurotransmitter glutamate to the primary inhibitory neurotransmitter GABA.[12][13] An imbalance in the glutamate/GABA ratio due to pyridoxine deficiency can lead to hyperexcitability and seizures.[7][14]

-

Serotonin: The synthesis of serotonin from tryptophan involves the PLP-dependent enzyme aromatic L-amino acid decarboxylase (AADC).[15] Serotonin plays a crucial role in regulating mood, sleep, and appetite.[9]

-

Dopamine: AADC, with PLP as a cofactor, also catalyzes the conversion of L-DOPA to dopamine, a neurotransmitter vital for motor control, motivation, and reward.[16]

-

Norepinephrine and Epinephrine: While not directly involved in their final synthesis steps, PLP is required for the synthesis of their precursor, dopamine.[17]

Amino Acid Metabolism

PLP-dependent enzymes are central to numerous amino acid transformations, including transamination, decarboxylation, and racemization.[18][19] These reactions are crucial for providing the building blocks for proteins and other essential molecules within the CNS.

Myelin and Sphingolipid Synthesis

PLP is involved in the synthesis of sphingoid bases, which are essential components of sphingolipids, a major constituent of the myelin sheath that insulates nerve fibers and facilitates rapid nerve impulse conduction.[17]

Quantitative Data on Pyridoxine's Function

This section presents quantitative data from various studies to provide a clearer understanding of the enzymatic and physiological impact of pyridoxine.

| Enzyme | Substrate(s) | kcat (s⁻¹) | Km (µM) | kcat/Km (M⁻¹s⁻¹) | Organism/Tissue | Reference |

| Pyridoxamine 5'-Phosphate Oxidase | Pyridoxine 5'-phosphate (PNP) | 0.7 | 8.2 | 8.5 x 10⁴ | Rabbit Liver | [13] |

| Pyridoxamine 5'-Phosphate Oxidase | Pyridoxamine 5'-phosphate (PMP) | 0.1 | 3.6 | 2.8 x 10⁴ | Rabbit Liver | [13] |

| Aspartate Aminotransferase | Aspartate | - | - | - | - | [14] |

| Alanine Racemase | D-Alanine | ~1000 | - | - | Geobacillus stearothermophilus | [20] |

| PLP-dependent enzyme Cj1437 | DHAP and L-glutamate | 0.50 ± 0.02 | 42 ± 6 | 1.2 (± 0.2) x 10⁴ | Campylobacter jejuni | [21] |

| PLP-dependent enzyme HS19.10 | DHAP and L-glutamate | 1.10 ± 0.01 | 41 ± 2 | 2.7 (± 0.1) x 10⁴ | Campylobacter jejuni | [21] |

| PLP-dependent enzyme PG_1327 | Phenylalanine | - | - | 2.4 x 10⁵ | Human Microbiome | [5] |

Table 1: Kinetic Parameters of Key PLP-Dependent Enzymes. This table summarizes the catalytic efficiency (kcat), substrate affinity (Km), and overall specificity (kcat/Km) for several important enzymes that rely on pyridoxal 5'-phosphate.

| Animal Model | Duration of Deficiency | Brain Region | Neurotransmitter | Change from Control | Reference |

| Sprague-Dawley Rats | 8 months | - | Serum Pyridoxal | ↓ from 115 mg/L to 39.5 mg/L | [6][15][16] |

| Rats | - | Corpus Striatum | Dopamine | Significant Decrease | |

| Rats | - | Corpus Striatum | Homovanillic Acid (HVA) | Significant Decrease | |

| Rats | 14 and 28 days | Corpus Striatum | GABA | Significant Decrease | |

| Pyridoxine-deficient chicks | - | Tissue | Serotonin | Reduced to ~25% of normal | [22] |

Table 2: Effects of Pyridoxine Deficiency on Neurotransmitter Levels in Animal Models. This table highlights the significant impact of pyridoxine deficiency on the concentrations of key neurotransmitters in the central nervous system of various animal models.

Signaling Pathways and Experimental Workflows

Visual representations of key pathways and experimental procedures are provided below to facilitate understanding.

Signaling Pathways

References

- 1. researchgate.net [researchgate.net]

- 2. goldenberg.biology.utah.edu [goldenberg.biology.utah.edu]

- 3. caringsunshine.com [caringsunshine.com]

- 4. Making sure you're not a bot! [opus4.kobv.de]

- 5. Molecular characterization of novel pyridoxal-5′-phosphate-dependent enzymes from the human microbiome - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Determination of glutamic acid decarboxylase activity and inhibition by an H2O2-sensing glutamic acid oxidase biosensor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. High precision liquid chromatography analysis of dopaminergic and serotoninergic responses to acute alcohol exposure in zebrafish - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Glutamate Decarboxylase (GAD) Assay Kit - Profacgen [profacgen.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Light-Enhanced Catalysis by Pyridoxal Phosphate Dependent Aspartate Aminotransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 16. Experimental model of pyridoxine (B6) deficiency-induced neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Vitamin B-6 supplementation in elderly men: effects on mood, memory, performance and mental effort - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. chemisgroup.us [chemisgroup.us]

- 19. High-dose pyridoxine as an 'anti-stress' strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Controlling reaction specificity in pyridoxal phosphate enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 21. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 22. Mining the cellular inventory of pyridoxal phosphate-dependent enzymes with functionalized cofactor mimics - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Pyridoxine Hydrochloride: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridoxine hydrochloride, the hydrochloride salt of pyridoxine, is a vital form of vitamin B6, an essential water-soluble vitamin. It plays a crucial role as a precursor to its active form, pyridoxal 5'-phosphate (PLP), which functions as a coenzyme in a vast array of enzymatic reactions fundamental to human health. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and analytical methodologies for pyridoxine hydrochloride. Detailed experimental protocols for its synthesis and analysis are presented, alongside a discussion of its metabolic significance. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and related fields.

Chemical Structure and Identification

Pyridoxine hydrochloride is chemically designated as 4,5-bis(hydroxymethyl)-2-methylpyridin-3-ol hydrochloride. Its structure consists of a pyridine ring substituted with a methyl group, a hydroxyl group, and two hydroxymethyl groups. The hydrochloride salt form enhances its stability and solubility.

Chemical Structure:

Table 1: Chemical Identification of Pyridoxine Hydrochloride

| Identifier | Value |

| IUPAC Name | 4,5-bis(hydroxymethyl)-2-methylpyridin-3-ol;hydrochloride |

| CAS Number | 58-56-0 |

| Molecular Formula | C₈H₁₁NO₃·HCl |

| Molecular Weight | 205.64 g/mol [1] |

| Synonyms | Vitamin B6 hydrochloride, Pyridoxol hydrochloride |

Physicochemical Properties

The physical and chemical properties of pyridoxine hydrochloride are critical for its formulation, stability, and bioavailability.

Table 2: Physicochemical Properties of Pyridoxine Hydrochloride

| Property | Value | Reference |

| Appearance | White to practically white crystalline powder. | [1] |

| Melting Point | Approximately 205-212 °C with decomposition. | [2] |

| Solubility | Freely soluble in water; slightly soluble in ethanol; insoluble in ether. | [1] |

| pKa | 5.00 (for the pyridine nitrogen) | [3] |

| pH (5% in water) | 2.40 - 3.00 | [1] |

Spectroscopic Properties

Spectroscopic analysis is essential for the identification and quantification of pyridoxine hydrochloride.

Infrared (IR) Spectroscopy

The IR spectrum of pyridoxine hydrochloride exhibits characteristic absorption bands corresponding to its functional groups. The spectrum is typically recorded using a potassium bromide (KBr) disc.[2]

Table 3: Interpretation of the Infrared Spectrum of Pyridoxine Hydrochloride

| Wavenumber (cm⁻¹) | Assignment |

| ~3400-3200 | O-H stretching (phenolic and alcoholic) |

| ~3000-2800 | C-H stretching (methyl and methylene) |

| ~1620 | C=C and C=N stretching (pyridine ring) |

| ~1450 | C-H bending |

| ~1050 | C-O stretching (primary alcohols) |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Pyridoxine hydrochloride shows characteristic UV absorbance maxima that are pH-dependent. In acidic solution (0.1 N HCl), it typically exhibits an absorption maximum around 290 nm.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of pyridoxine hydrochloride. Spectra are typically recorded in deuterium oxide (D₂O).

Table 4: ¹H NMR Chemical Shifts for Pyridoxine Hydrochloride in D₂O

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~8.0 | s | Pyridine H |

| ~5.0 | s | -CH₂OH |

| ~4.9 | s | -CH₂OH |

| ~2.6 | s | -CH₃ |

Table 5: ¹³C NMR Chemical Shifts for Pyridoxine Hydrochloride in D₂O

| Chemical Shift (ppm) | Assignment |

| ~160 | C-OH (phenolic) |

| ~148 | Pyridine C |

| ~141 | Pyridine C |

| ~138 | Pyridine C |

| ~130 | Pyridine C |

| ~60 | -CH₂OH |

| ~58 | -CH₂OH |

| ~18 | -CH₃ |

Experimental Protocols

Synthesis of Pyridoxine Hydrochloride

A common laboratory synthesis of pyridoxine hydrochloride involves the reaction of 2-(α-acetamidoethyl)-3,4-bis(acetoxymethyl)-furan with hydrochloric acid.[4]

Protocol:

-

Hydrolysis: Heat 2-(α-acetamidoethyl)-3,4-bis(acetoxymethyl)-furan under reflux with 1 N hydrochloric acid for approximately 20 minutes.[4]

-

Evaporation: Evaporate the reaction mixture to dryness under vacuum.[4]

-

Crystallization: Recrystallize the resulting residue from 99% ethanol to yield white crystals of pyridoxine hydrochloride.[4]

-

Drying: Dry the crystals under vacuum. The expected melting point of the product is around 207–209 °C (with decomposition).[4]

Analytical Methods

This method is suitable for the quantification of pyridoxine hydrochloride in bulk drug and pharmaceutical formulations.

Protocol:

-

Chromatographic Conditions:

-

Standard Solution Preparation:

-

Prepare a stock solution of pyridoxine hydrochloride reference standard (e.g., 100 µg/mL) in the mobile phase.

-

Prepare a series of working standard solutions by diluting the stock solution to concentrations ranging from 10 to 50 µg/mL.

-

-

Sample Preparation:

-

For tablets, weigh and finely powder a representative number of tablets.

-

Accurately weigh a portion of the powder equivalent to a known amount of pyridoxine hydrochloride and transfer it to a volumetric flask.

-

Add a suitable volume of mobile phase, sonicate to dissolve, and dilute to the mark.

-

Filter the solution through a 0.45 µm filter before injection.

-

-

Analysis:

-

Inject the standard and sample solutions into the HPLC system.

-

Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.

-

Determine the concentration of pyridoxine hydrochloride in the sample solution from the calibration curve.

-

This method provides a simple and rapid means for the determination of pyridoxine hydrochloride.

Protocol:

-

Reagents:

-

Ferric (III) ammonium sulfate solution.

-

Buffer solution (pH 3).[7]

-

-

Standard Solution Preparation:

-

Sample Preparation:

-

Prepare sample solutions as described in the HPLC protocol, using distilled water as the diluent.

-

-

Procedure:

-

To a series of 25 mL volumetric flasks, add aliquots of the standard or sample solutions.

-

Add 2 mL of the buffer solution (pH 3) followed by 2 mL of the ferric ammonium sulfate solution.[7]

-

Dilute to the mark with distilled water and mix well.

-

Measure the absorbance of the resulting red-colored complex at the wavelength of maximum absorption (approximately 465 nm) against a reagent blank.[7]

-

-

Calculation:

-

Construct a calibration curve by plotting absorbance versus concentration.

-

Determine the concentration of pyridoxine hydrochloride in the sample from the calibration curve.

-

Biological Role and Signaling Pathway

Pyridoxine itself is not the biologically active form of vitamin B6. It must be converted to pyridoxal 5'-phosphate (PLP) to function as a coenzyme. This conversion primarily occurs in the liver.

Metabolic Conversion of Pyridoxine to Pyridoxal 5'-Phosphate

The metabolic pathway involves two key enzymatic steps: phosphorylation and oxidation.

Function of Pyridoxal 5'-Phosphate (PLP)

PLP is a versatile coenzyme involved in over 140 enzymatic reactions, primarily in amino acid metabolism.[9] These reactions include:

-

Transamination: The transfer of amino groups between amino acids and α-keto acids.

-

Decarboxylation: The removal of a carboxyl group, crucial for the synthesis of neurotransmitters like serotonin, dopamine, and GABA.

-

Heme Synthesis: PLP is a cofactor for aminolevulinate synthase, a key enzyme in the heme biosynthesis pathway.

Experimental and Analytical Workflow

The following diagram illustrates a typical workflow for the quality control analysis of pyridoxine hydrochloride in a pharmaceutical setting.

Stability

Pyridoxine hydrochloride is relatively stable in its crystalline form but is sensitive to light and alkaline conditions, especially in solution. Stability-indicating analytical methods, such as specific HPLC methods, are crucial for monitoring its degradation and ensuring the quality of pharmaceutical preparations over their shelf life.[10]

Conclusion

This technical guide has provided a detailed overview of the chemical structure, physicochemical properties, analytical methods, and biological significance of pyridoxine hydrochloride. The provided experimental protocols and diagrams are intended to be a practical resource for scientists and researchers. A thorough understanding of these aspects is essential for the effective development, formulation, and quality control of products containing this vital nutrient.

References

- 1. himedialabs.com [himedialabs.com]

- 2. Pyridoxine hydrochloride [webbook.nist.gov]

- 3. Pyridoxine | 65-23-6 [chemicalbook.com]

- 4. scispace.com [scispace.com]

- 5. scispace.com [scispace.com]

- 6. jchps.com [jchps.com]

- 7. uobabylon.edu.iq [uobabylon.edu.iq]

- 8. oaskpublishers.com [oaskpublishers.com]

- 9. Pyridoxal phosphate (P5P) [flipper.diff.org]

- 10. 9vom.in [9vom.in]

The Unseen Architects: A Technical Guide to the Biological Functions of Vitamin B6 Vitamers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vitamin B6, a collective term for a group of six interconvertible compounds known as vitamers, is a critical water-soluble nutrient essential for a vast array of metabolic processes. The six vitamers include pyridoxine (PN), pyridoxal (PL), pyridoxamine (PM), and their phosphorylated forms: pyridoxine 5'-phosphate (PNP), pyridoxal 5'-phosphate (PLP), and pyridoxamine 5'-phosphate (PMP). The biologically active coenzyme form, PLP, participates in over 140 enzymatic reactions, primarily centered around amino acid metabolism.[1][2] This in-depth technical guide provides a comprehensive overview of the core biological functions of Vitamin B6 vitamers, with a focus on their enzymatic roles, quantitative data, and detailed experimental methodologies relevant to researchers and drug development professionals.

Introduction: The Vitamin B6 Vitamer Family

The six vitamers of Vitamin B6 share a common pyridine ring structure but differ in the functional group at the 4-position.[3] Pyridoxine is an alcohol, pyridoxal is an aldehyde, and pyridoxamine contains an amino group.[3] These forms can be phosphorylated to their respective 5'-phosphate esters.[3] The interconversion between these vitamers is a tightly regulated process, primarily occurring in the liver, and is crucial for maintaining homeostasis and ensuring a sufficient supply of the active coenzyme, PLP.[4][5]

The Central Role of Pyridoxal 5'-Phosphate (PLP) as a Coenzyme

PLP is the most biologically significant vitamer, functioning as a coenzyme for a multitude of enzymes, predominantly in the realm of amino acid metabolism.[1][2] The versatility of PLP stems from its ability to form a Schiff base (internal aldimine) with a lysine residue in the active site of PLP-dependent enzymes.[6] This intermediate readily undergoes transaldimination with the amino group of a substrate amino acid, forming an external aldimine that can be stabilized through various resonance structures.[7] This electronic delocalization facilitates the cleavage of any of the three bonds around the α-carbon of the amino acid, enabling a wide range of catalytic reactions.[8]

Amino Acid Metabolism

PLP-dependent enzymes are indispensable for the synthesis, catabolism, and interconversion of amino acids.[9][10]

-

Transamination: Transaminases (or aminotransferases) catalyze the transfer of an amino group from an amino acid to an α-keto acid, a key process in the synthesis of non-essential amino acids and in amino acid degradation.[10] Aspartate aminotransferase (AST) and alanine aminotransferase (ALT) are prominent examples.

-

Decarboxylation: Decarboxylases remove the carboxyl group from amino acids, a critical step in the synthesis of neurotransmitters and other biogenic amines.[2]

-

Racemization: Racemases interconvert D- and L-amino acids. For instance, serine racemase, a PLP-dependent enzyme, synthesizes D-serine, a neuromodulator.[1]

-

β- and γ-Elimination and Substitution: These reactions are crucial for the metabolism of sulfur-containing amino acids and the synthesis of various non-proteinogenic amino acids.[11]

Neurotransmitter Synthesis

The synthesis of several key neurotransmitters is dependent on PLP-catalyzed decarboxylation reactions.[1][12][13]

-

Serotonin: Tryptophan decarboxylase, a PLP-dependent enzyme, is involved in the conversion of 5-hydroxytryptophan to serotonin, a neurotransmitter that regulates mood, sleep, and appetite.[14]

-

Dopamine, Epinephrine, and Norepinephrine: DOPA decarboxylase, another PLP-dependent enzyme, is essential for the synthesis of dopamine from L-DOPA. Dopamine is a precursor for norepinephrine and epinephrine.[14]

-

γ-Aminobutyric Acid (GABA): Glutamate decarboxylase utilizes PLP to synthesize GABA, the primary inhibitory neurotransmitter in the central nervous system, from glutamate.[12]

One-Carbon Metabolism

Vitamin B6 is a crucial cofactor in one-carbon metabolism, a complex network of interrelated biochemical pathways that are vital for the synthesis of nucleotides, amino acids, and for methylation reactions.[15][16][17] PLP is required for the activity of serine hydroxymethyltransferase (SHMT), which catalyzes the reversible conversion of serine and tetrahydrofolate to glycine and 5,10-methylenetetrahydrofolate, a key one-carbon donor.[18][19]

Glycogenolysis

PLP is a required coenzyme for glycogen phosphorylase, the enzyme that catalyzes the rate-limiting step in glycogenolysis, the breakdown of glycogen into glucose-1-phosphate.[1] This highlights the role of Vitamin B6 in glucose metabolism and energy production.

Beyond the Coenzyme: Other Biological Functions

Immune System Modulation

Vitamin B6 is essential for a robust immune response.[5][20][21] It plays a role in the production of lymphocytes and interleukin-2.[2] Vitamin B6 deficiency has been shown to impair both humoral and cell-mediated immunity, leading to reduced antibody production and delayed-type hypersensitivity responses.[5] Studies have also linked low vitamin B6 levels to increased inflammation.[22]

Hemoglobin Synthesis

PLP is a coenzyme for δ-aminolevulinate synthase, an enzyme involved in the synthesis of heme, a critical component of hemoglobin.[23]

Gene Expression

Emerging evidence suggests that PLP can directly modulate gene expression.[2][24][25] It has been shown to influence the transcriptional activity of steroid hormone receptors, including those for glucocorticoids, progesterone, androgens, and estrogens.[24][25] For instance, elevated intracellular PLP levels can decrease the transcriptional response to glucocorticoids.[24] PLP can also modulate the expression of genes unrelated to steroid hormones, such as albumin, by interacting with tissue-specific transcription factors.[24][25]

Antioxidant Properties

Vitamin B6 vitamers, particularly pyridoxine, have demonstrated antioxidant properties.[26][27] They can scavenge reactive oxygen species and inhibit lipid peroxidation, thereby protecting cells from oxidative damage.[26] This antioxidant activity may contribute to the protective effects of vitamin B6 against chronic diseases associated with oxidative stress.[28]

Quantitative Data

Table 1: Concentration of Vitamin B6 Vitamers in Human Tissues and Fluids

| Vitamer | Plasma (nmol/L) | Cerebrospinal Fluid (nmol/L) | Liver (nmol/g) | Muscle (nmol/g) | Brain (nmol/g) |

| Pyridoxal 5'-phosphate (PLP) | 41-65[1] | Present[26] | ~35[11] | 20-25[1] | Present[29] |

| Pyridoxal (PL) | 4-19[1] | Present[26] | - | - | - |

| Pyridoxamine 5'-phosphate (PMP) | ~17[1] | - | ~25[11] | - | - |

| Pyridoxine (PN) | ~21[1] | - | - | - | - |

| Pyridoxamine (PM) | ~27[1] | Present[26] | - | - | - |

| 4-Pyridoxic Acid (PA) | 18-40[1] | Present[26] | - | - | - |

| Total Vitamin B6 | 114 ± 9[11] | - | - | 27-35[1] | - |

Note: Concentrations can vary based on dietary intake, age, and health status. The data presented is a compilation from multiple sources and should be considered as a general reference.

Table 2: Kinetic Parameters of Selected PLP-Dependent Enzymes

| Enzyme | Substrate(s) | K_m_ (μM) | k_cat_ (s⁻¹) | Source Organism |

| Pyridoxine 5'-Phosphate Oxidase | Pyridoxine 5'-phosphate (PNP) | 2 | 0.76 | E. coli K-12[30] |

| Pyridoxamine 5'-phosphate (PMP) | 105 | 1.72 | E. coli K-12[30] | |

| Alanine Racemase | L-Alanine | 3300 | - | P. horikoshii OT-3[16] |

| D-Alanine | 5500 | - | P. horikoshii OT-3[16] | |

| Serine Racemase | L-Serine | 4500 | - | P. horikoshii OT-3[16] |

| D-Serine | 5900 | - | P. horikoshii OT-3[16] | |

| Aspartate Aminotransferase | L-Aspartate | - | - | - |

| α-Ketoglutarate | - | - | - | |

| DOPA Decarboxylase | L-DOPA | - | - | - |

| Alanine Aminotransferase | Alanine | 3800 | - | Hordeum vulgare[10] |

| 2-Oxoglutarate | 300 | - | Hordeum vulgare[10] | |

| Cj1436 (Decarboxylase) | L-serine phosphate | 600 | 0.21 | C. jejuni |

| Cj1437 (Transaminase) | L-glutamate | 42 | 0.50 | C. jejuni |

Note: Kinetic parameters are highly dependent on assay conditions (pH, temperature, etc.). This table provides illustrative examples.

Signaling Pathways and Experimental Workflows

Diagram 1: Vitamin B6 Vitamer Interconversion Pathway

Caption: Interconversion pathway of Vitamin B6 vitamers.

Diagram 2: Catalytic Cycle of a PLP-Dependent Transaminase

Caption: Generalized catalytic cycle of a PLP-dependent transaminase.

Diagram 3: Experimental Workflow for HPLC Analysis of B6 Vitamers

Caption: A typical experimental workflow for Vitamin B6 vitamer analysis by HPLC.

Detailed Experimental Protocols

Quantification of Vitamin B6 Vitamers by HPLC

This protocol is adapted from Bisp et al. (2002).[1]

-

Sample Preparation:

-

To 200 µL of plasma or tissue homogenate, add 200 µL of 10% (w/v) trichloroacetic acid.

-

Vortex for 30 seconds and incubate on ice for 10 minutes.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Filter the supernatant through a 0.22 µm syringe filter.

-

-

HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase A: 0.1 M potassium phosphate buffer, pH 2.16, containing 8 mM 1-octanesulfonic acid and 0.1% triethylamine.

-

Mobile Phase B: Acetonitrile.

-

Gradient: A linear gradient from 0.5% to 15% B over 30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

-

Post-Column Derivatization and Detection:

-

The column effluent is mixed with a post-column reagent of 1 g/L sodium bisulfite in 0.1 M phosphate buffer, pH 7.5, at a flow rate of 0.5 mL/min.

-

Detection is performed using a fluorescence detector with an excitation wavelength of 328 nm and an emission wavelength of 393 nm.[1]

-

-

Quantification:

-

A standard curve is generated using known concentrations of each B6 vitamer (PN, PL, PM, PNP, PLP, PMP) and 4-pyridoxic acid.

-

The concentration of each vitamer in the sample is determined by comparing its peak area to the standard curve.

-

Aspartate Aminotransferase (AST) Activity Assay

This is a colorimetric assay based on the principle that AST catalyzes the transfer of an amino group from aspartate to α-ketoglutarate, producing oxaloacetate and glutamate. The oxaloacetate is then reduced to malate by malate dehydrogenase, with the concomitant oxidation of NADH to NAD+. The decrease in absorbance at 340 nm due to NADH oxidation is proportional to the AST activity.[20][21][25]

-

Reagents:

-

Assay Buffer: 100 mM potassium phosphate buffer, pH 7.4.

-

Substrate Solution: 200 mM L-aspartate and 10 mM α-ketoglutarate in assay buffer.

-

NADH Solution: 10 mg/mL in assay buffer.

-

Malate Dehydrogenase (MDH): 1000 U/mL.

-

Sample: Serum, plasma, or tissue homogenate.

-

-

Procedure:

-

In a 96-well plate, add 10 µL of sample.

-

Add 180 µL of a master mix containing 150 µL of substrate solution, 2 µL of NADH solution, and 1 µL of MDH, all diluted in assay buffer.

-

Immediately measure the absorbance at 340 nm (A_initial) using a microplate reader.

-

Incubate the plate at 37°C for 30 minutes.

-

Measure the absorbance at 340 nm again (A_final).

-

-

Calculation:

-

AST Activity (U/L) = [(A_initial - A_final) / (ε * l * t)] * V_total / V_sample * 10^6

-

ε = Molar extinction coefficient of NADH (6.22 x 10^3 M⁻¹cm⁻¹)

-

l = Path length of the well (cm)

-

t = Incubation time (minutes)

-

V_total = Total reaction volume (µL)

-

V_sample = Sample volume (µL)

-

-

Measurement of Serotonin and Dopamine in Brain Tissue by HPLC with Electrochemical Detection

This protocol is a general guideline based on established methods.[4][5][17]

-

Sample Preparation:

-

Dissect the brain region of interest on ice.

-

Homogenize the tissue in 10 volumes of ice-cold 0.1 M perchloric acid containing an internal standard (e.g., N-methylserotonin).

-

Centrifuge at 15,000 x g for 15 minutes at 4°C.

-

Filter the supernatant through a 0.22 µm syringe filter.

-

-

HPLC-ECD Conditions:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A buffered solution (e.g., sodium phosphate/citrate buffer) containing an ion-pairing agent (e.g., octanesulfonic acid), EDTA, and an organic modifier (e.g., methanol or acetonitrile). The exact composition needs to be optimized.

-

Flow Rate: 0.8 - 1.2 mL/min.

-

Detector: Electrochemical detector with a glassy carbon working electrode. The potential is typically set between +0.6 V and +0.8 V.

-

-

Quantification:

-

Standard curves for serotonin and dopamine are prepared.

-

The concentrations in the samples are calculated by comparing the peak height or area ratios of the analytes to the internal standard against the standard curve.

-

Lymphocyte Proliferation Assay using CFSE

Carboxyfluorescein succinimidyl ester (CFSE) is a fluorescent dye that covalently binds to intracellular proteins. With each cell division, the fluorescence intensity of CFSE is halved, allowing for the tracking of cell proliferation by flow cytometry.[6][8]

-

Cell Labeling:

-

Prepare a single-cell suspension of lymphocytes (e.g., from peripheral blood or spleen) at a concentration of 1-10 x 10^6 cells/mL in PBS.

-

Add CFSE to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C.

-

Quench the staining by adding 5 volumes of ice-cold complete culture medium.

-

Wash the cells twice with complete culture medium.

-

-

Cell Culture and Stimulation:

-

Resuspend the CFSE-labeled cells in complete culture medium.

-

Plate the cells in a 96-well plate.

-

Stimulate the cells with a mitogen (e.g., phytohemagglutinin (PHA) or concanavalin A (ConA)) or a specific antigen.

-

Incubate for 3-5 days at 37°C in a 5% CO2 incubator.

-

-

Flow Cytometry Analysis:

-

Harvest the cells and stain with antibodies against cell surface markers if desired (e.g., CD3, CD4, CD8).

-

Acquire the cells on a flow cytometer, detecting CFSE fluorescence in the FITC channel.

-

Analyze the data to identify distinct peaks of fluorescence, each representing a successive generation of divided cells.

-

Conclusion

The vitamers of Vitamin B6, particularly the active coenzyme PLP, are fundamental to a vast and intricate network of biochemical reactions that are essential for human health. Their roles extend from the core of amino acid metabolism to the complex regulation of the nervous and immune systems, and even to the level of gene expression. For researchers and professionals in drug development, a thorough understanding of these functions, supported by quantitative data and robust experimental methodologies, is paramount for investigating disease mechanisms and for the development of novel therapeutic strategies. This technical guide provides a foundational resource to aid in these endeavors, highlighting the multifaceted nature of these essential micronutrients.

References

- 1. Response of vitamin B-6 content of muscle to changes in vitamin B-6 intake in men - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. InterPro [ebi.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Vitamin B6 metabolism by human liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Monitoring lymphocyte proliferation in vitro and in vivo with the intracellular fluorescent dye carboxyfluorescein diacetate succinimidyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. cellbiolabs.com [cellbiolabs.com]

- 8. CFSE dilution to study human T and NK cell proliferation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Plasma content of B6 vitamers and its relationship to hepatic vitamin B6 metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. imrpress.com [imrpress.com]

- 13. The fasting B6 vitamer profile and response to a pyridoxine load in normal and cirrhotic subjects | Semantic Scholar [semanticscholar.org]

- 14. kamiyabiomedical.com [kamiyabiomedical.com]

- 15. benchchem.com [benchchem.com]

- 16. Frontiers | A Novel PLP-Dependent Alanine/Serine Racemase From the Hyperthermophilic Archaeon Pyrococcus horikoshii OT-3 [frontiersin.org]

- 17. agilent.com [agilent.com]

- 18. Protocol for qPCR analysis that corrects for cDNA amplification efficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Light-Enhanced Catalysis by Pyridoxal Phosphate Dependent Aspartate Aminotransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Frontiers | Current Advances on Structure-Function Relationships of Pyridoxal 5′-Phosphate-Dependent Enzymes [frontiersin.org]

- 22. researchgate.net [researchgate.net]

- 23. media.tghn.org [media.tghn.org]

- 24. researchgate.net [researchgate.net]

- 25. Vitamin B-6 vitamers in human plasma and cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]